

How to dissolve ONO-8711 in DMSO for cell culture experiments

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Application Notes and Protocols for ONO-8711 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of **ONO-8711** in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments. **ONO-8711** is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).

Physicochemical and Pharmacological Properties

ONO-8711 is a valuable tool for studying the role of the EP1 receptor in various biological processes, including cancer and pain. Its mechanism of action involves blocking the signaling pathway initiated by the binding of PGE2 to the EP1 receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for **ONO-8711**, highlighting its high affinity and selectivity for the human EP1 receptor.

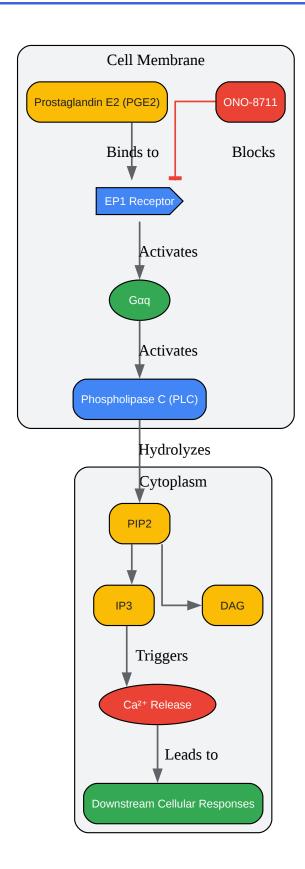


Parameter	Species	Value	Reference
Ki	Human EP1	0.6 nM	[1][2]
Mouse EP1	1.7 nM	[1][2]	
Mouse EP2	>1,000 nM	[3]	_
Mouse EP3	67 nM	[3]	_
Mouse EP4	>1,000 nM	[3]	_
IC50 (PGE2-induced Ca2+ increase)	Human	0.05 μΜ	[1][2]
Mouse	0.21 μΜ	[1][2]	
Rat	0.22 μΜ	[1][2]	_

Signaling Pathway of ONO-8711

ONO-8711 acts by competitively inhibiting the binding of PGE2 to the EP1 receptor, a G-protein coupled receptor (GPCR). The activation of the EP1 receptor by its endogenous ligand, PGE2, initiates a signaling cascade through the Gαq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various downstream cellular responses. **ONO-8711** effectively blocks this entire signaling pathway by preventing the initial ligand-receptor interaction.









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